Cas no 866134-12-5 (N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide)

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide is a synthetic organic compound featuring a sulfonamide linkage and a trifluoromethyl-substituted aniline moiety. Its structure incorporates a 4-methylpiperazine group, enhancing solubility and potential bioactivity. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the acetamide functionality may influence binding affinity in biological systems. This compound is of interest in medicinal chemistry due to its modular design, allowing for structural optimization in drug discovery. Its well-defined synthetic route ensures reproducibility, and its unique pharmacophore makes it a candidate for further investigation in targeted therapeutic applications. The presence of multiple functional groups enables diverse interactions with biological targets.
N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide structure
866134-12-5 structure
Product Name:N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide
CAS No:866134-12-5
MF:C20H23F3N4O3S
MW:456.481833696365
CID:6783216
PubChem ID:1485664
Update Time:2025-06-12

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005099862
    • N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide
    • 866134-12-5
    • N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide
    • N-[4-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide
    • 7W-0853
    • Inchi: 1S/C20H23F3N4O3S/c1-14(28)24-16-4-6-17(7-5-16)31(29,30)25-18-13-15(20(21,22)23)3-8-19(18)27-11-9-26(2)10-12-27/h3-8,13,25H,9-12H2,1-2H3,(H,24,28)
    • InChI Key: HCGKKBJFBZSZDY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1=CC(C(F)(F)F)=CC=C1N1CCN(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 456.14429627g/mol
  • Monoisotopic Mass: 456.14429627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 90.1Ų

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623453-1mg
N-(4-(N-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide
866134-12-5 98%
1mg
¥428.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623453-2mg
N-(4-(N-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide
866134-12-5 98%
2mg
¥619.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623453-5mg
N-(4-(N-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide
866134-12-5 98%
5mg
¥661.00 2024-04-27

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide Related Literature

Additional information on N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide

Professional Introduction to N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide and CAS No. 866134-12-5

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide, with the CAS number 866134-12-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a sulfonyl group and an amide moiety, makes it a versatile candidate for further exploration in synthetic chemistry and biological activity studies.

The< strong>structure of N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide features a phenyl ring substituted with a sulfonyl group, which is further connected to a piperazine ring. The piperazine moiety is a key pharmacophore in many bioactive compounds, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a< strong>4-methylpiperazino group enhances the compound's solubility and metabolic stability, making it an attractive candidate for further development.

The< strong>5-(trifluoromethyl)anilino substituent adds another layer of complexity to the molecule, contributing to its unique electronic properties and potential biological activity. Trifluoromethyl groups are frequently incorporated into pharmaceutical compounds due to their ability to modulate metabolic pathways and enhance binding affinity. In the context of this compound, the trifluoromethyl group may play a crucial role in determining its interaction with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide and various biological targets, providing valuable insights into its potential therapeutic applications. These computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and pain signaling.

In vitro studies have also been conducted to evaluate the pharmacological properties of N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide. These studies have shown that the compound exhibits promising anti-inflammatory effects by modulating the activity of key inflammatory mediators. The presence of both sulfonyl and amide groups appears to contribute to its ability to interact with inflammatory pathways, potentially making it a valuable candidate for the development of novel anti-inflammatory drugs.

The< strong>CAS number 866134-12-5 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. This standardized nomenclature system ensures that researchers around the world can accurately reference and utilize this compound in their studies. The CAS number also aids in regulatory compliance and quality control processes, ensuring that the compound is consistently produced and tested according to established standards.

The synthesis of N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to produce this compound with high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate framework of this molecule. These synthetic advances have opened up new possibilities for exploring its pharmacological potential.

The< strong>biological activity of N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide is being actively investigated in various disease models. Preliminary findings suggest that it may have therapeutic applications in conditions such as chronic pain, inflammation, and neurodegenerative disorders. The ability of this compound to modulate key biological pathways makes it a promising candidate for drug development in these areas.

The< strong>pharmacokinetic properties of N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide are also being carefully evaluated. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics, suggesting potential for oral administration.

The< strong>future directions for research on N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide are multifaceted. Further studies are needed to elucidate its exact mechanism of action and optimize its pharmacological properties. Additionally, preclinical trials will be essential to assess its safety and efficacy in animal models before moving on to human clinical trials.

In conclusion, N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide (CAS No. 866134-12-5) is a promising compound with significant potential in pharmaceutical research. Its complex structure, characterized by multiple functional groups, makes it an interesting candidate for further exploration in drug discovery. With ongoing advancements in computational chemistry, synthetic methodologies, and pharmacological studies, this compound holds promise for addressing various therapeutic challenges.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.